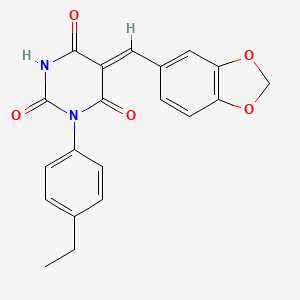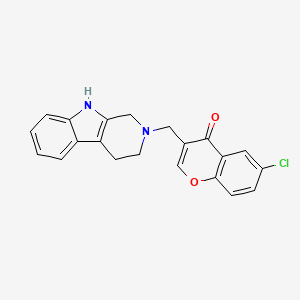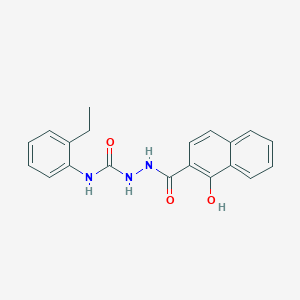
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene, also known as DCMF, is a chemical compound that belongs to the family of chromenes. It is a synthetic compound that has been synthesized using various chemical methods. DCMF has been the focus of scientific research due to its potential application in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is not fully understood. However, it has been suggested that 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects:
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-microbial properties by inhibiting the growth of various bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its synthetic availability, relatively low cost, and its potential application in the field of medicine. However, the limitations of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are various future directions for the study of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene. One potential direction is the development of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene as a potential anti-cancer drug. Another direction is the study of the mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene to better understand its pharmacological effects. Additionally, the potential application of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in the treatment of bacterial infections should be further explored. The synthesis of analogs of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene with improved pharmacological properties is also an area of future research.
Métodos De Síntesis
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene can be synthesized using various chemical methods such as the Pechmann reaction, Friedel-Crafts reaction, and the Claisen-Schmidt condensation reaction. The most commonly used method for synthesizing 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is the Pechmann reaction. This reaction involves the condensation of resorcinol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has also been studied for its potential application in the treatment of bacterial infections.
Propiedades
IUPAC Name |
1-(dichloromethylidene)-3-(4-ethoxyphenyl)-6,7-dimethoxyisochromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c1-4-25-14-7-5-12(6-8-14)16-9-13-10-17(23-2)18(24-3)11-15(13)19(26-16)20(21)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLWFHAJTHDSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=C(Cl)Cl)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)


![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)